molecular formula C7H8BClO2 B125789 2-Chloro-4-methylphenylboronic acid CAS No. 145349-62-8

2-Chloro-4-methylphenylboronic acid

Cat. No. B125789
CAS RN: 145349-62-8
M. Wt: 170.4 g/mol
InChI Key: UKYCKUPXBPLXBA-UHFFFAOYSA-N
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Description

2-Chloro-4-methylphenylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis, particularly in the formation of indene derivatives and potential silicon-containing drugs. The presence of the chloro and methyl groups on the phenyl ring influences its reactivity and the types of reactions it can participate in.

Synthesis Analysis

The synthesis of related phenylboronic acid derivatives has been demonstrated in various studies. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex leads to the formation of indene derivatives with high yields, where the regioselectivity is influenced by the steric nature of the substituents on the alkynes . Additionally, the synthesis of 4-((2-chloro-5-pyridyl)dimethylsilyl)phenylboronic acid has been reported, showcasing the potential of these compounds as building blocks for silicon-containing drugs .

Molecular Structure Analysis

The molecular structure of phenylboronic acid derivatives can be characterized by various techniques such as multinuclear NMR experiments and single-crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and can help in understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis. They can undergo Suzuki–Miyaura coupling reactions, as demonstrated with the synthesis of silicon-containing drugs . Moreover, the complexation of methylboronic acid with polyols has been studied, revealing the formation of anionic complexes with equilibrium constants determined by pH titration and 11B NMR spectroscopy . The ortho-substituent on phenylboronic acids, such as in 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to catalyze dehydrative condensation between carboxylic acids and amines, which is crucial for peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids are influenced by their functional groups. For example, the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles has been observed, with the equilibrium constants and thermodynamic parameters determined using variable-temperature 1H NMR spectroscopy and computational methods . The ortho-substituent also plays a significant role in the catalytic activity of phenylboronic acids, as seen in the dehydrative amidation reactions . The reactivity of these compounds with various substituents, including alkyl, methoxy, fluoro, and nitro groups, has been explored in Suzuki coupling reactions, indicating a broad tolerance for different functional groups .

Scientific Research Applications

Crystallographic Studies

2-Chloro-4-methylphenylboronic acid, along with other halophenylboronic acids, has been studied for its crystal structures. The study focused on the supramolecular architecture of 4-halophenylboronic acids, including 4-chlorophenylboronic acid, highlighting the importance of interactions like O−H···O and C−H···X in crystal packing. Interestingly, structures formed channels occupied by water molecules, emphasizing the molecule's role in structuring and stabilizing crystal formations (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Catalysis in Organic Synthesis

The compound has relevance in catalysis, specifically in cross-coupling reactions essential for organic synthesis. A study detailed the use of di(2-pyridyl)methylamine-based palladium dichloride complexes as versatile catalysts for various cross-coupling reactions in water, including the Suzuki–Miyaura reaction of arylboronic acids. This highlights the compound's role in facilitating the synthesis of important intermediates under aqueous and aerobic conditions (Nájera, Gil-Moltó, & Karlström, 2004).

Fluorescence Quenching Studies

Research has also explored the fluorescence quenching of certain boronic acid derivatives, a process significant in various analytical and biological applications. The study investigated the quenching mechanism of 5-chloro-2-methoxyphenylboronic acid and another derivative, suggesting a static quenching mechanism in the systems analyzed (Geethanjali, Nagaraja, & Melavanki, 2015).

Enantioselective Recognition

The molecule is involved in enantioselective recognition, a crucial process in stereochemistry. A study synthesized a compound from 1,8-dibromonaphthalene and 4-methoxy-2-methylphenylboronic acid, showcasing its application as a circular dichroism sensor for detecting a wide range of chiral amines, indicative of its utility in chiral analysis and separation (Ghosn & Wolf, 2011).

Mechanism of Action

Target of Action

2-Chloro-4-methylphenylboronic acid is a biochemical reagent Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .

Mode of Action

Boronic acids are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction, where they act as the organoboron reagent. In these reactions, the boronic acid forms a complex with a base, which then undergoes transmetalation with a palladium complex followed by reductive elimination to form the coupled product .

Biochemical Pathways

Given its use in suzuki-miyaura coupling reactions, it can be inferred that this compound may play a role in the synthesis of various biologically active compounds .

Pharmacokinetics

As a boronic acid, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters .

Result of Action

As a boronic acid, it has the potential to interact with various biological targets and influence cellular processes .

Action Environment

The action, efficacy, and stability of 2-Chloro-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the state of the boronic acid, which exists in an equilibrium between the neutral (trigonal) and anionic (tetrahedral) forms . Additionally, the presence of diols can lead to the formation of boronate esters, which may affect the compound’s reactivity .

Safety and Hazards

2-Chloro-4-methylphenylboronic acid can cause skin and eye irritation . Precautions should be taken to avoid skin and eye contact, and protective gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

The Suzuki–Miyaura coupling reaction, which utilizes boronic acids like 2-Chloro-4-methylphenylboronic acid, is a promising area of research . Future directions may include the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new applications in organic synthesis .

properties

IUPAC Name

(2-chloro-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCKUPXBPLXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378384
Record name 2-Chloro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylphenylboronic acid

CAS RN

145349-62-8
Record name 2-Chloro-4-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylphenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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